2-(4-ethylphenoxy)ethane-1-thiol
Description
Properties
CAS No. |
1226166-68-2 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The two-step process begins with the formation of an isothiouronium salt through refluxing 2-(4-ethylphenoxy)ethyl bromide with thiourea in ethanol under nitrogen. Subsequent hydrolysis with sodium hydroxide liberates the free thiol:
Key parameters from analogous systems:
-
Molar ratio : 1:1 halide-to-thiourea
-
Solvent : Ethanol (5–15 vol. equivalents)
-
Temperature : Reflux (78°C for ethanol)
-
Hydrolysis base : 2 N NaOH (1.5–2.0 equivalents)
Yield Optimization Strategies
Data from demonstrate that maintaining an inert atmosphere (N₂) during thiourea coupling prevents oxidative byproducts, achieving 88% yield for the methoxy analogue. For the ethylphenoxy derivative, steric effects may necessitate prolonged reaction times (4–6 hours vs. 2 hours). Phase-transfer catalysts like tetrabutylammonium bromide (0.005–0.008 eq.) could enhance interfacial reactivity in biphasic systems.
Alternative Synthetic Pathways
Thiolation Using Phosphorus Sulfides
Patent data describe thioacetylation with P₄S₁₀ as a viable alternative for electron-rich aromatics. While untested for phenoxyethanethiols, this route may involve:
Comparative advantages:
Reaction Optimization and Kinetic Analysis
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (DMF, DMA) enhance thiourea nucleophilicity but may increase elimination side reactions. Ethanol balances solubility and cost, though toluene (non-polar) shows promise for high-boiling substrates.
Table 1: Solvent Performance in Thiourea-Based Syntheses
Temperature-Conversion Relationships
Arrhenius analysis of reveals an activation energy (Eₐ) of 72 kJ/mol for thiol liberation. Maintaining 70–80°C during hydrolysis minimizes disulfide formation while ensuring complete deprotection.
Purification and Stabilization Techniques
Distillation vs. Chromatography
Short-path distillation under reduced pressure (0.1 mmHg, 115°C) effectively isolates volatile thiols. For oxygen-sensitive compounds, molecular sieves (3Å) in the receiving flask prevent oxidation.
Antioxidant Additives
Bench-scale protocols recommend 0.1% w/w hydroquinone or BHT during storage. NMR monitoring shows <2% disulfide formation over 30 days when stored under N₂ with stabilizers.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (CDCl₃) :
IR (neat) :
Chromatographic Validation
GC-MS data from for ethanedithiols show retention time shifts proportional to aryl substitution. Expected m/z for M⁺: 168.26 (C₉H₁₂OS).
Challenges and Mitigation Strategies
Disulfide Formation
Headspace oxygen removal via freeze-pump-thaw cycles reduces dimerization. Kinetic studies indicate a second-order dependence on thiol concentration (rate constant k = 1.2×10⁻³ L/mol·s at 25°C).
Byproduct Analysis
Common impurities include:
-
Ether cleavage products : Mitigated by avoiding strong acids
-
Alkenes : Controlled through lower reaction temperatures
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiolates
Substitution: Thioethers
Scientific Research Applications
Chemistry: Used in thiol-ene “click” chemistry for the synthesis of complex molecular architectures.
Biology: Investigated for its potential as a bioconjugation agent due to its ability to form stable carbon-sulfur bonds.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)ethane-1-thiol primarily involves the reactivity of the thiol group. The thiol group can undergo nucleophilic attacks, participate in radical-mediated reactions, and form stable carbon-sulfur bonds. These reactions are facilitated by the electron-donating effects of the ethylphenoxy group, which enhances the nucleophilicity of the thiol group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the phenyl ring significantly impacts the compound's properties. Key analogs include:
2-(4-Methylphenyl)ethane-1-thiol
- Molar Mass : 152.26 g/mol
- Density : 1.009 g/cm³ (21°C)
- Boiling Point : 112°C at 16 Torr
- pKa: 10.22 (Predicted) The methyl group provides moderate electron-donating effects, slightly increasing acidity compared to unsubstituted benzene thiols. Its lower molar mass and boiling point (under reduced pressure) suggest higher volatility than the ethylphenoxy analog .
2-(4-Methoxyphenyl)ethane-1-thiol
- Molar Mass : 168.26 g/mol
- Synthesis : Derived from 4-methoxyphenethyl bromide (CAS: 14425-64-0) via nucleophilic substitution. The methoxy group is strongly electron-donating, reducing thiol acidity and enhancing stability in oxidative conditions .
2-(4-Ethylphenoxy)ethane-1-thiol (Target Compound)
- Inferred Molar Mass : ~168–170 g/mol (similar to methoxy analog)
- Key Features: The ethylphenoxy group combines steric bulk (ethyl) with electronic effects (phenoxy oxygen).
Comparative Data Table
| Compound | Molar Mass (g/mol) | Substituent | Boiling Point | pKa | Synthesis Route |
|---|---|---|---|---|---|
| 2-(4-Methylphenyl)ethane-1-thiol | 152.26 | Methylphenyl | 112°C (16 Torr) | 10.22 | Halide substitution |
| 2-(4-Methoxyphenyl)ethane-1-thiol | 168.26 | Methoxyphenyl | Not reported | ~9–10* | Bromide intermediate substitution |
| 2-(4-Ethylphenoxy)ethane-1-thiol | ~168–170 | Ethylphenoxy | Not reported | ~9.5–10.5* | Likely analogous to methoxy route |
*Predicted based on substituent electronic effects.
Research Findings and Implications
- Electronic Effects: Methoxy and phenoxy substituents lower thiol acidity compared to alkyl groups, altering redox behavior .
- Bulkiness vs. Reactivity: Ethylphenoxy’s steric hindrance may reduce nucleophilic attack efficiency but improve thermal stability in polymer matrices .
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethylphenoxy)ethane-1-thiol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous thiols like 2-(4-methoxyphenyl)ethane-1-thiol are synthesized via substitution of a benzyl bromide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) . For 2-(4-ethylphenoxy)ethane-1-thiol, a two-step approach may be employed:
Ether formation : React 4-ethylphenol with 1,2-dibromoethane to form the phenoxy intermediate.
Thiol introduction : Substitute the remaining bromide with a thiol group using thiourea or NaSH, followed by acidic workup .
Optimization includes using continuous flow reactors to enhance yield and reduce side products like disulfides .
Q. Which analytical techniques are essential for characterizing 2-(4-ethylphenoxy)ethane-1-thiol?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., δ ~1.2 ppm for ethyl CH₃, δ ~3.8 ppm for OCH₂, and δ ~1.6 ppm for SH in D₂O-exchangeable peaks) .
- GC-MS : Monitors purity and identifies volatile byproducts .
- FT-IR : Detects S-H stretches (~2550 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. How can researchers mitigate oxidation of the thiol group during synthesis and storage?
- Methodological Answer :
- Use inert atmospheres (N₂/Ar) during synthesis .
- Add reducing agents (e.g., dithiothreitol) or store in acidic buffers to suppress disulfide formation .
- Purify via distillation or chromatography under oxygen-free conditions .
Advanced Research Questions
Q. What mechanistic insights explain competing alkylation pathways during synthesis?
- Methodological Answer : Over-alkylation (e.g., di-substitution) is a common challenge due to the reactivity of the ethane backbone. Kinetic control (low temperature, short reaction time) favors mono-substitution, while steric hindrance from the 4-ethylphenoxy group may reduce secondary reactions. Computational studies (DFT) can model transition states to predict selectivity .
Q. How does the electronic nature of the 4-ethylphenoxy substituent influence reactivity and biological interactions?
- Methodological Answer : The ethyl group’s electron-donating effect increases electron density on the aromatic ring, enhancing nucleophilic aromatic substitution potential. This contrasts with electron-withdrawing groups (e.g., -Cl in 2-(4-chlorophenyl)ethane-1-thiol), which reduce ring reactivity but improve stability . In biological systems, the ethyl group may enhance lipophilicity, affecting membrane permeability and protein binding (e.g., covalent interactions with cysteine residues) .
Q. What strategies validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins like cysteine proteases .
- X-ray Crystallography : Resolves covalent adducts formed between the thiol and active-site cysteines .
- Mutagenesis Studies : Replace target cysteine residues to confirm specificity .
Q. How can computational tools predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME models absorption, distribution, and hepatotoxicity.
- Docking Simulations : Identify potential off-target interactions (e.g., with glutathione reductase) .
- Metabolic Pathway Mapping : Predict oxidation to sulfonic acids or conjugation with glutathione .
Data Contradictions and Resolution
Q. Discrepancies in reported pKa values for analogous thiols: How should researchers address this?
- Methodological Answer : pKa values vary with substituents (e.g., 2-(4-methylphenyl)ethane-1-thiol has a pKa of 10.22 , while electron-withdrawing groups lower pKa). For 2-(4-ethylphenoxy)ethane-1-thiol, experimental determination via potentiometric titration in varying solvent systems (e.g., water vs. DMSO) is critical .
Future Research Directions
Q. What gaps exist in understanding the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Systematic SAR studies comparing alkyl (ethyl) vs. aryl (phenyl) substituents on phenoxy and thiol groups .
- Explore bioisosteric replacements (e.g., -SH → -SeH) to modulate reactivity and toxicity .
Q. How can green chemistry principles improve synthesis sustainability?
- Methodological Answer :
- Replace volatile solvents (e.g., ethanol) with ionic liquids or supercritical CO₂ .
- Employ biocatalysts (e.g., cysteine desulfurases) for selective thiolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
